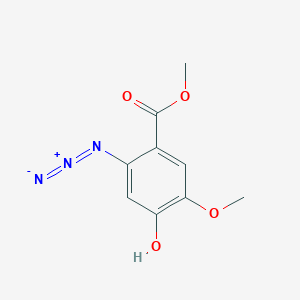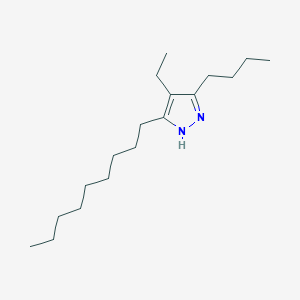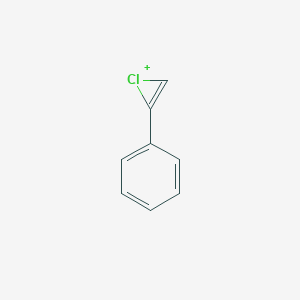![molecular formula C10H9Cl2N3O B14187748 5,7-Dichloro-4-ethoxy-2-methylpyrido[4,3-d]pyrimidine CAS No. 918898-04-1](/img/structure/B14187748.png)
5,7-Dichloro-4-ethoxy-2-methylpyrido[4,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dichloro-4-ethoxy-2-methylpyrido[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-4-ethoxy-2-methylpyrido[4,3-d]pyrimidine typically involves the reaction of 4-amino-2,6-dichloronicotinamide with triethyl orthoacetate. This reaction proceeds under reflux conditions, leading to the formation of the desired pyridopyrimidine derivative . The reaction can be summarized as follows:
Starting Materials: 4-amino-2,6-dichloronicotinamide and triethyl orthoacetate.
Reaction Conditions: Reflux in an appropriate solvent.
Product: this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification processes to obtain the compound in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5,7-Dichloro-4-ethoxy-2-methylpyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 5 and 7 can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives with altered electronic properties.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyridopyrimidine derivatives, while oxidation and reduction can yield different oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
5,7-Dichloro-4-ethoxy-2-methylpyrido[4,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, particularly as an inhibitor of tyrosine kinase EGFR. It has shown promising cytotoxic effects against various cancer cell lines.
Materials Science: The unique electronic properties of the compound make it a candidate for use in organic electronics and optoelectronic devices.
Biological Research: The compound is used in studies related to enzyme inhibition and molecular docking to understand its interactions with biological targets.
Mécanisme D'action
The mechanism of action of 5,7-Dichloro-4-ethoxy-2-methylpyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets, such as tyrosine kinase EGFR. The compound binds to the active site of the enzyme, inhibiting its activity and leading to the suppression of cancer cell proliferation . The molecular docking studies have shown that the compound fits well into the binding pocket of EGFR, forming stable interactions with key amino acid residues.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,7-Dichloro-4-methoxy-2-methylpyrido[4,3-d]pyrimidine: Similar structure but with a methoxy group instead of an ethoxy group.
5,7-Dichloro-4-ethoxy-2-ethylpyrido[4,3-d]pyrimidine: Similar structure but with an ethyl group instead of a methyl group.
5,7-Dichloro-4-ethoxy-2-methylpyrido[3,4-d]pyrimidine: Similar structure but with a different arrangement of the pyridine and pyrimidine rings.
Uniqueness
5,7-Dichloro-4-ethoxy-2-methylpyrido[4,3-d]pyrimidine is unique due to its specific substitution pattern and the presence of both ethoxy and methyl groups
Propriétés
Numéro CAS |
918898-04-1 |
|---|---|
Formule moléculaire |
C10H9Cl2N3O |
Poids moléculaire |
258.10 g/mol |
Nom IUPAC |
5,7-dichloro-4-ethoxy-2-methylpyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C10H9Cl2N3O/c1-3-16-10-8-6(13-5(2)14-10)4-7(11)15-9(8)12/h4H,3H2,1-2H3 |
Clé InChI |
UTXRMGFXIXXZPT-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NC(=NC2=CC(=NC(=C21)Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-N-[5-fluoro-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14187670.png)
![2-[(Octyloxy)carbonyl]-1,4-phenylene bis{4-[(prop-2-en-1-yl)oxy]benzoate}](/img/structure/B14187671.png)
![(2-Fluoro-5-methoxyphenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B14187679.png)

![2-[(3-Chloro-1-benzothiophen-2-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14187709.png)
![3-Chloro-4-[(E)-(naphthalen-2-yl)diazenyl]phenyl 4-propoxybenzoate](/img/structure/B14187710.png)



amino}ethan-1-ol](/img/structure/B14187736.png)
![3-benzyl-10-methyl-2-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B14187741.png)
![4,4'-Sulfonylbis[2-(prop-1-en-1-yl)phenol]](/img/structure/B14187745.png)
![[Sulfanediylbis(methylenenaphthalene-7,2-diyl)]dimethanethiol](/img/structure/B14187750.png)
![5-Bromo-1-chloro-3-methyl-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14187755.png)
